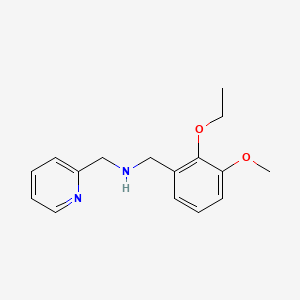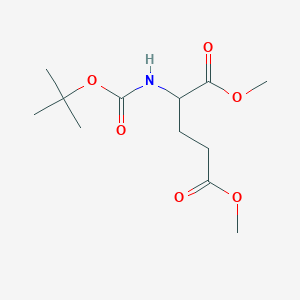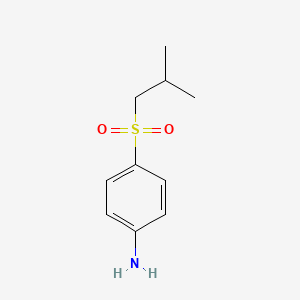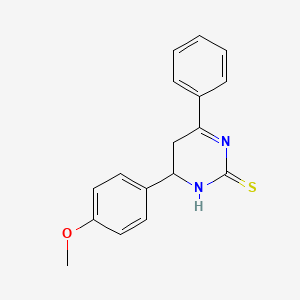
6-(4-氟苯氧基)吡啶-3-甲酸
描述
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H8FNO3 and a molecular weight of 233.20 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is 1S/C12H8FNO3/c13-8-1-3-9(4-2-8)17-11-6-5-7-14-10(11)12(15)16/h1-7H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 233.20 . Additional physical and chemical properties such as density, boiling point, and melting point are not available in the search results.科学研究应用
对生物分子的影响
一项研究讨论了金属对苯甲酸、2-羟基苯甲酸和 3-吡啶羧酸等生物重要分子的电子系统的影响,表明金属的结构修饰如何影响生物活性以及与生物靶标的相互作用。这表明设计具有特定性质(包括治疗应用)的金属配合物的潜力 (Lewandowski, Kalinowska, & Lewandowska, 2005)。
化学传感器
吡啶和氟苯基化合物的衍生物已被用于开发化学传感器,用于检测各种分析物。对 4-甲基-2,6-二甲酰基苯酚(一种结构中包含与“6-(4-氟苯氧基)吡啶-3-甲酸”类似官能团的化合物)的研究突出了此类分子在传感应用中的潜力,展示了对金属离子和其它物质的高选择性和灵敏度 (Roy, 2021)。
环境和健康影响
对全氟烷基和多氟烷基化学品的环境和健康影响的研究(这些化学品与氟化有机化合物具有一些相似的化学抗性和持久性特征)为理解“6-(4-氟苯氧基)吡啶-3-甲酸”在环境和生物系统中的行为提供了基础。此类研究对于评估化学物质的安全性及法规遵从性至关重要 (Wang 等人,2013)。
生物技术应用
从生物质中生产乳酸突出了“6-(4-氟苯氧基)吡啶-3-甲酸”在生物技术应用中的潜力,尤其是在可生物降解聚合物的合成中或作为绿色化学的前体。该过程涉及发酵生产,展示了羧酸在可再生化学应用中的多功能性 (Gao, Ma, & Xu, 2011)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJTNYRICRFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenoxy)pyridine-3-carboxylic acid | |
CAS RN |
862088-71-9 | |
| Record name | 6-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)





![5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3159436.png)



